molecular formula C16H16N2O3S B15000169 6-Acetyl-5-(4-methoxyphenyl)-7-methyl-2H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

6-Acetyl-5-(4-methoxyphenyl)-7-methyl-2H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

Cat. No.: B15000169
M. Wt: 316.4 g/mol
InChI Key: UHXPEZRFMUNYBC-UHFFFAOYSA-N
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Description

6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest for researchers in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve microwave-assisted synthesis due to its efficiency and environmental benefits. This technique reduces reaction times, minimizes energy consumption, and improves yields . The use of microwave irradiation facilitates the formation of thiazolopyrimidine derivatives, which can be further processed to obtain the target compound.

Chemical Reactions Analysis

Types of Reactions

6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include vanadium (V) oxide, sodium borohydride, and various aromatic aldehydes. Reaction conditions typically involve room temperature and the use of solvents like ethanol and isopropyl alcohol .

Major Products Formed

The major products formed from these reactions include diastereomers and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

6-acetyl-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C16H16N2O3S/c1-9-14(10(2)19)15(11-4-6-12(21-3)7-5-11)18-13(20)8-22-16(18)17-9/h4-7,15H,8H2,1-3H3

InChI Key

UHXPEZRFMUNYBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)OC)C(=O)C

Origin of Product

United States

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